Samarium-153 lexidronam pentasodium is a radiopharmaceutical compound primarily used for pain relief in patients suffering from metastatic bone cancer. This compound combines the radioactive isotope samarium-153 with ethylenediaminetetramethylenephosphonic acid, commonly referred to as EDTMP. The resulting complex is known for its ability to target and accumulate in areas of high bone turnover, particularly where cancer has metastasized.
Samarium-153 lexidronam pentasodium is classified as a therapeutic radiopharmaceutical. It is produced through neutron irradiation of isotopically enriched samarium oxide, specifically samarium-152 oxide. The compound is administered intravenously and is marketed under the brand name Quadramet. Its primary use is in palliative care for patients with painful osteoblastic skeletal metastases, particularly those associated with prostate, lung, and breast cancers .
The synthesis of samarium-153 lexidronam pentasodium involves several key steps:
The final product is formulated as a sterile, isotonic solution suitable for intravenous administration .
The molecular formula of samarium-153 lexidronam pentasodium is with a molar mass of approximately 696 g/mol. The structural representation highlights the chelation between samarium and EDTMP, which forms a stable complex that facilitates targeted delivery to bone tissues .
Samarium-153 lexidronam pentasodium primarily undergoes radiochemical reactions upon administration:
The emission profile includes medium-energy beta particles with maximum energies around 640 keV to 810 keV, along with gamma photons that can be imaged for diagnostic purposes .
The mechanism of action of samarium-153 lexidronam pentasodium involves several steps:
Clinical studies indicate that pain relief typically begins within one week and can last several months .
Samarium-153 lexidronam pentasodium has significant applications in nuclear medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4